molecular formula C25H17F3N4O3S2 B460647 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide CAS No. 625377-08-4

2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No.: B460647
CAS No.: 625377-08-4
M. Wt: 542.6g/mol
InChI Key: WESDUEPAXKEREB-UHFFFAOYSA-N
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Description

2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C25H17F3N4O3S2 and its molecular weight is 542.6g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Modification and Biological Activity

Thiophene Analogues and Carcinogenicity Evaluation : Studies on thiophene analogues, such as those related to benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. This research illustrates the broader context of how compounds with complex aromatic systems, similar to the queried chemical, could be evaluated for their biological activities and potential risks (Ashby et al., 1978).

Drug Metabolism and Interaction

Cytochrome P450 Isoforms : Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes underscores the relevance of understanding the metabolic pathways of complex compounds. Such studies are crucial for predicting drug-drug interactions and the metabolism of new chemical entities (Khojasteh et al., 2011).

Advanced Materials and Chemical Synthesis

Xylan Derivatives : The chemical modification of xylan, producing biopolymer ethers and esters, showcases the potential of intricate chemical synthesis in developing new materials with specific properties. This parallels the complexity and synthetic challenge posed by the queried compound, demonstrating the broader application of such chemical entities in materials science (Petzold-Welcke et al., 2014).

Therapeutic Potential and Drug Development

G Protein-Biased Kappa Agonists : The development of novel G protein-biased kappa agonists for pain and itch management, with fewer side effects, highlights the therapeutic potential of complex molecules. This research area could be relevant for exploring the biological effects and potential therapeutic applications of the compound (Mores et al., 2019).

Environmental Impact and Toxicology

Acetaminophen Micropollutant : The study on acetaminophen's environmental impact, degradation pathways, and toxic intermediates sheds light on the ecological and toxicological considerations of chemical compounds. Research into the environmental behavior of complex chemicals is essential for assessing their safety and ecological footprint (Vo et al., 2019).

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N4O3S2/c26-25(27,28)17-8-18(13-5-6-19-20(7-13)35-12-34-19)31-23(16(17)10-30)36-11-22(33)32-24-15(9-29)14-3-1-2-4-21(14)37-24/h5-8H,1-4,11-12H2,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESDUEPAXKEREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C(F)(F)F)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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